

Aniline-13C6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Aniline-13C6

Cat. No.: B144447

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Aniline-13C6 is a stable, isotopically labeled form of aniline where all six carbon atoms in the benzene ring are replaced with the carbon-13 (^{13}C) isotope. This labeling provides a distinct mass shift, making it an invaluable tool in quantitative bioanalysis and metabolic research. Its chemical behavior is virtually identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard in mass spectrometry-based assays. This guide provides an in-depth overview of the chemical structure, properties, and applications of **Aniline-13C6**, with a focus on its use in research and drug development.

Chemical Structure and Properties

Aniline-13C6 consists of a phenyl group, uniformly labeled with ^{13}C , attached to an amino group ($-\text{NH}_2$). The presence of the six ^{13}C atoms results in a mass increase of 6 atomic mass units compared to unlabeled aniline.

Table 1: Physical and Chemical Properties of **Aniline-13C6**

Property	Value	Reference(s)
Chemical Formula	$^{13}\text{C}_6\text{H}_5\text{NH}_2$	[1]
Molecular Weight	99.08 g/mol	[1][2]
CAS Number	100849-37-4	[1][2]
Appearance	Colorless to pale yellow or brownish oily liquid	[3]
Odor	Musty, fishy, amine-like	[3][4][5]
Melting Point	-6 °C	[6][7]
Boiling Point	184 °C	[2][6]
Density	1.087 g/mL at 25 °C	[1][6]
Refractive Index	n _{20/D} 1.586	[6]
Isotopic Purity	≥99 atom % ^{13}C	[6][8]
Mass Shift	M+6	[6][8]
Solubility	Slightly soluble in water; more soluble in organic solvents like alcohol, benzene, and ether.	[4][5]
Storage Temperature	2-8°C, protected from light and kept dry.	[6][7]

Applications in Research and Drug Development

The primary application of **Aniline- $^{13}\text{C}_6$** is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).[9] This technique is crucial in various stages of drug discovery and development, including pharmacokinetic and toxicokinetic studies, as well as in clinical diagnostics and environmental analysis.[10]

Key Applications Include:

- **Pharmacokinetic (PK) Studies:** **Aniline- $^{13}\text{C}_6$** is used to accurately quantify the concentration of aniline-containing drugs and their metabolites in biological matrices such as plasma, urine,

and tissues.[10][11]

- **Metabolite Identification:** By using **Aniline-13C6** in the synthesis of a drug candidate, researchers can trace the metabolic fate of the aniline moiety within a biological system, aiding in the unequivocal identification of metabolites.[11]
- **Bioavailability and Bioequivalence Studies:** Stable isotopes are employed to assess the absorption, distribution, metabolism, and excretion (ADME) of drugs.[12]
- **Environmental and Industrial Monitoring:** It serves as a reference standard for the analysis of aniline in environmental samples.[6]

Experimental Protocols

Quantitative Analysis of an Aniline-Containing Analyte in a Biological Matrix using **Aniline-13C6** as an Internal Standard by LC-MS/MS

This protocol provides a general methodology for the quantification of an analyte containing an aniline functional group in a biological sample (e.g., urine or plasma) using **Aniline-13C6** as a stable isotope-labeled internal standard (SIL-IS).

1. Materials and Reagents:

- **Aniline-13C6** (Internal Standard)
- Unlabeled analyte standard
- Control biological matrix (e.g., human plasma, urine)
- High-purity solvents (e.g., methanol, acetonitrile, water)
- Formic acid or ammonium acetate (for mobile phase modification)
- Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges)

2. Preparation of Standard Solutions:

- Stock Solutions: Prepare individual stock solutions of the analyte and **Aniline-13C6** in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentrations. Prepare a working solution of **Aniline-13C6** at a fixed concentration.

3. Sample Preparation:

- Spiking: To a known volume of the biological sample, add a small, precise volume of the **Aniline-13C6** working solution. For calibration curve samples, also add the appropriate analyte working solution.
- Extraction:
 - Protein Precipitation: For plasma samples, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile), vortex, and centrifuge to pellet the proteins. Collect the supernatant.
 - Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.
 - Urine Samples: Urine may require dilution with water and centrifugation before analysis. For conjugated metabolites, an enzymatic hydrolysis step may be necessary.[\[13\]](#)
- Evaporation and Reconstitution: Evaporate the extracted sample to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: Use a suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing 0.1% formic acid, is commonly used.

- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: Inject a small volume (e.g., 5-10 μ L) of the prepared sample.
- Mass Spectrometry (MS/MS):
 - Ionization: Use electrospray ionization (ESI) in positive ion mode.
 - Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and **Aniline-13C6**.

5. Data Analysis:

- Construct a calibration curve by plotting the ratio of the analyte peak area to the **Aniline-13C6** peak area against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for ^{13}C NMR Spectroscopy of Aniline-13C6

1. Sample Preparation:

- Dissolve an appropriate amount of **Aniline-13C6** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

2. Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

3. Data Acquisition:

- Set the spectrometer to the ^{13}C nucleus frequency.

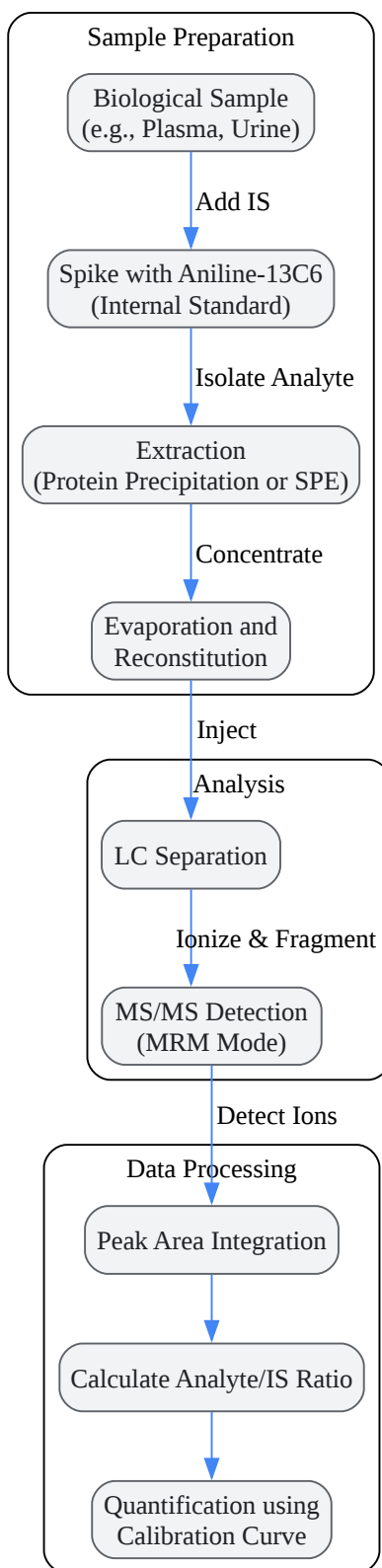
- Acquire the spectrum using a standard pulse program for a one-dimensional ^{13}C NMR experiment, typically with proton decoupling.
- The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

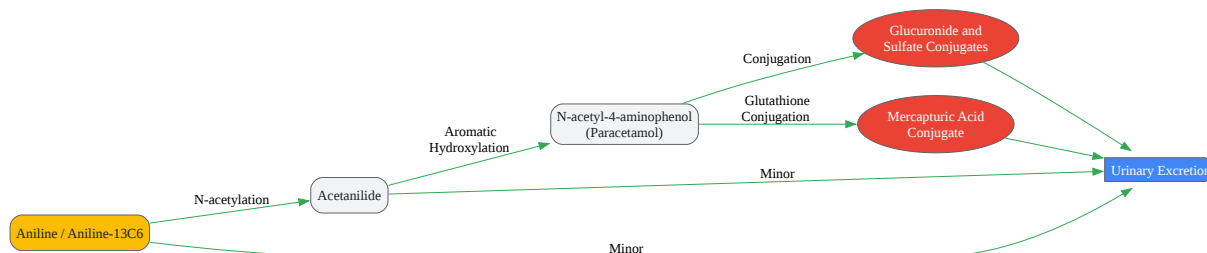
4. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum and perform baseline correction.
- Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Visualizations

Experimental Workflow for Quantitative Analysis





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